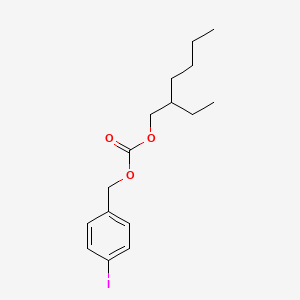
Carbonic acid, 2-ethylhexyl (4-iodophenyl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, 2-ethylhexyl (4-iodophenyl)methyl ester is an organic compound with the molecular formula C16H23IO3. This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant aromas and are commonly found in natural products and synthetic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 2-ethylhexyl (4-iodophenyl)methyl ester typically involves the esterification of carbonic acid with 2-ethylhexanol and 4-iodophenylmethanol. The reaction is catalyzed by an acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete reaction . The general reaction scheme is as follows:
Carbonic acid+2-ethylhexanol+4-iodophenylmethanol→Carbonic acid, 2-ethylhexyl (4-iodophenyl)methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of acid anhydrides or acyl chlorides as starting materials can also enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, 2-ethylhexyl (4-iodophenyl)methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohols.
Substitution: Amides or different esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbonic acid, 2-ethylhexyl (4-iodophenyl)methyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of carbonic acid, 2-ethylhexyl (4-iodophenyl)methyl ester involves its interaction with nucleophiles and electrophiles in various chemical reactions. The ester group is susceptible to nucleophilic attack, leading to the formation of different products depending on the reaction conditions . The molecular targets and pathways involved in these reactions include the carbonyl carbon of the ester group and the nucleophilic species .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
60075-72-1 |
|---|---|
Fórmula molecular |
C16H23IO3 |
Peso molecular |
390.26 g/mol |
Nombre IUPAC |
2-ethylhexyl (4-iodophenyl)methyl carbonate |
InChI |
InChI=1S/C16H23IO3/c1-3-5-6-13(4-2)11-19-16(18)20-12-14-7-9-15(17)10-8-14/h7-10,13H,3-6,11-12H2,1-2H3 |
Clave InChI |
ZMRCGCQZTPUXRF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)OCC1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















